Dihydrocelastryl diacetate

Description

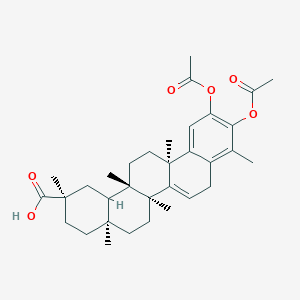

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H44O6 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(2R,4aS,6aS,6aS,14aS)-10,11-diacetyloxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C33H44O6/c1-19-22-9-10-25-31(6,23(22)17-24(38-20(2)34)27(19)39-21(3)35)14-16-33(8)26-18-30(5,28(36)37)12-11-29(26,4)13-15-32(25,33)7/h10,17,26H,9,11-16,18H2,1-8H3,(H,36,37)/t26?,29-,30-,31+,32-,33+/m1/s1 |

InChI Key |

SAOOBRUHTPONGX-UANCAJPASA-N |

Isomeric SMILES |

CC1=C2CC=C3[C@](C2=CC(=C1OC(=O)C)OC(=O)C)(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)O)C)C)C)C |

Canonical SMILES |

CC1=C2CC=C3C(C2=CC(=C1OC(=O)C)OC(=O)C)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Data Tables

Table 1: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

| Dihydrocelastryl diacetate | C33H44O6 |

| Celastrol (B190767) | C29H38O4 |

| Dihydrocelastrol (B1670588) | C29H40O4 |

| Triptolide (B1683669) | C20H24O6 |

| Friedelin (B1674157) | C30H50O |

| Isopentenyl pyrophosphate (IPP) | C5H12O7P2 |

| Dimethylallyl pyrophosphate (DMAPP) | C5H12O7P2 |

| 2,3-Oxidosqualene (B107256) | C30H50O |

| Acetic anhydride (B1165640) | C4H6O3 |

| Acetyl chloride | C2H3ClO |

| Pyridine | C5H5N |

Table 2: Key Enzymes in Celastrol Biosynthesis

| Enzyme | Function |

| Friedelin synthase (FRS) | Catalyzes the cyclization of 2,3-oxidosqualene to form friedelin. ccmu.edu.cn |

| Cytochrome P450 (CYP) enzymes | Catalyze the subsequent oxidative modifications of the friedelin skeleton to produce celastrol. cabidigitallibrary.orgnih.gov |

Chemical Synthesis and Structural Modifications of Dihydrocelastryl Diacetate

Synthetic Routes to Dihydrocelastrol (B1670588) via Hydrogenation of Celastrol (B190767)

Dihydrocelastrol, the direct precursor to dihydrocelastryl diacetate, is synthesized from the natural triterpenoid (B12794562) celastrol through catalytic hydrogenation. libretexts.org This reaction reduces a specific carbon-carbon double bond within the quinone methide moiety of the celastrol structure.

The most frequently employed method for this transformation is catalytic hydrogenation using a palladium (Pd) catalyst , often supported on charcoal (Pd/C). tcichemicals.com The reaction is typically carried out by exposing a solution of celastrol to hydrogen gas (H₂) under pressure in the presence of the catalyst. scribd.com This process is a form of heterogeneous catalysis, occurring on the surface of the solid metal catalyst. libretexts.org The hydrogenation generally proceeds with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org Reports have indicated that this hydrogenation can result in high, and sometimes quantitative, yields of dihydrocelastrol. scribd.com

Table 2: General Conditions for Hydrogenation of Celastrol

| Parameter | Description |

| Substrate | Celastrol |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Charcoal (Pd/C) |

| Pressure | 15-30 psi scribd.com |

| Product | Dihydrocelastrol |

| Reported Yield | 80.5% to quantitative |

Preparation of Novel this compound Analogs and Derivatives

The preparation of novel analogs of this compound can be achieved by introducing chemical modifications to the core structure, primarily at the precursor stage. While the literature specifically detailing derivatives of this compound is limited, extensive research on the modification of its parent compound, celastrol, provides a roadmap for creating new analogs that can subsequently be hydrogenated and acetylated.

Synthetic strategies often focus on modifying the C-29 carboxyl group or the C-6 position of the celastrol molecule. bohrium.comrsc.orgtandfonline.com For instance, the carboxyl group at C-29 can be converted into a variety of esters or amides. tandfonline.comacs.org These modifications introduce different functional groups and can alter the molecule's properties. A series of celastrol derivatives with substitutions at the C-29 position have been synthesized and evaluated for various biological activities. acs.org Similarly, new indole-substituted derivatives have been created by modifying the C-6 position of celastrol. rsc.org

Once these novel celastrol derivatives are synthesized, they can serve as precursors for new dihydrocelastrol analogs through the established catalytic hydrogenation process. Subsequent acetylation of the resulting modified dihydrocelastrol compounds would yield a library of novel this compound analogs. This sequential approach of modification, hydrogenation, and acetylation allows for the systematic exploration of the chemical space around the this compound scaffold.

Preclinical Pharmacological and Biological Investigations of Dihydrocelastryl Diacetate

Evaluation in In Vitro Cellular and Biochemical Assays

Studies on Cell Proliferation and Apoptosis Induction

The potential of Dihydrocelastryl diacetate to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced cell death has been acknowledged in preliminary screenings. In a study aimed at identifying agents that could overcome TRAIL resistance in cancer, this compound was among the compounds identified in an initial chemical library screen. nih.govresearchgate.net However, for the subsequent validation and mechanistic studies, researchers prioritized a related derivative, celastrol (B190767). nih.gov As a result, there is a lack of in-depth, follow-up research specifically elucidating the role and mechanism of this compound as a TRAIL sensitizer (B1316253) in cancer models. The scientific literature does not currently contain detailed investigations into its ability to upregulate death receptors or modulate anti-apoptotic proteins to enhance TRAIL-mediated apoptosis.

Effects on Myeloma Cell Lines

Antimicrobial and Anti-Biofilm Activities

This compound has demonstrated significant efficacy in preventing the formation of biofilms by the pathogenic bacterium Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net In a key study, the compound was shown to inhibit biofilm formation in a concentration-dependent manner. researchgate.net This inhibitory effect is crucial as biofilm formation is a primary mechanism by which bacteria like MRSA evade antibiotic treatments and persist in chronic infections. The research indicates that by interfering with the initial stages of biofilm development, this compound could be a promising agent in strategies to control MRSA infections. researchgate.net The mechanism behind this inhibition involves the down-regulation of essential genes associated with biofilm formation in MRSA. researchgate.netnih.gov

Table 1: Effect of this compound on MRSA Biofilm Formation

| Concentration | Inhibition of Biofilm Formation | Key Gene Expression Changes |

| Increasing Concentrations | Increasingly greater inhibition | Down-regulation of agrA, sarA, ica (B1672459), RNAIII, rbf |

In addition to preventing biofilm formation, this compound has also been shown to be effective at disrupting already established, mature biofilms of MRSA. researchgate.net This is a particularly important finding, as mature biofilms are notoriously difficult to eradicate with conventional antibiotics. The ability of this compound to dismantle the structure of preformed biofilms suggests its potential utility in treating persistent, biofilm-related infections. The study demonstrated that as the concentration of this compound increased, so did its capacity to disrupt the existing biofilm matrix. researchgate.net This disruptive activity is linked to the compound's ability to interfere with the expression of genes crucial for biofilm maintenance and virulence, such as the alpha-hemolysin (B1172582) gene (hla). researchgate.netnih.gov

Table 2: Effect of this compound on Preformed MRSA Biofilms

| Concentration | Disruption of Preformed Biofilm | Key Gene Expression Changes |

| Increasing Concentrations | Increasingly greater disruption | Down-regulation of hla and other biofilm-associated genes |

Effects on Bacterial Virulence Factors

This compound has demonstrated notable effects on the virulence factors of methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Research indicates that this compound can inhibit the hemolytic activity of MRSA. nih.gov This inhibition is significant as hemolysis is a crucial virulence mechanism for this pathogen.

Furthermore, transcriptional analyses have revealed that this compound can disrupt the expression of the gene related to α-hemolysin (hla). researchgate.net It also down-regulates the expression of critical genes associated with biofilm formation, including agrA, sarA, ica, RNAIII, and rbf in MRSA. researchgate.netresearchgate.net These genes are pivotal in controlling the production of various virulence factors and the development of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. researchgate.netresearchgate.net By down-regulating these genes, this compound effectively diminishes the pathogenic capabilities of MRSA. researchgate.net

The compound's ability to interfere with these genetic regulators suggests its potential as an anti-virulence agent. nih.govresearchgate.net This approach, which aims to disarm pathogens rather than kill them, is a promising strategy for combating antibiotic resistance.

Anti-Biofilm Synergistic Effects with Established Agents

Studies have shown that this compound exhibits synergistic effects when combined with conventional antibiotics against S. aureus. researchgate.net This synergy is particularly relevant in the context of biofilm-related infections, which are often difficult to treat with single-agent antibiotic therapy. nih.gov

The compound has been found to inhibit the formation of biofilms by MRSA strains and also to disrupt pre-existing biofilms in a concentration-dependent manner. nih.govresearchgate.net By weakening the biofilm structure and reducing the expression of virulence factors, this compound can render the bacteria more susceptible to the action of established antimicrobial agents. researchgate.netresearchgate.net This synergistic action could potentially lower the required therapeutic doses of conventional antibiotics, thereby minimizing the risk of dose-related toxicity and the development of further resistance.

The mechanism behind this synergy involves the compound's ability to increase the hydrophilicity of the bacterial cell surface, which is believed to interfere with the initial attachment phase of biofilm formation. researchgate.net The disruption of key biofilm-associated genes further contributes to this effect. researchgate.netresearchgate.net

Anti-Cystogenic Activity in Polycystic Kidney Disease Models

In preclinical models of polycystic kidney disease (PKD), this compound has shown promise. nih.gov Autosomal dominant polycystic kidney disease (ADPKD) is a genetic disorder characterized by the progressive growth of renal cysts, which can lead to kidney failure. nih.gov

Research using in vitro 3D phenotypic drug screening has identified that this compound, a structural analogue of celastrol, displays a similar and potent inhibitory activity on cyst growth. nih.gov This suggests that the core structure shared by these compounds is crucial for their anti-cystogenic effects. These findings highlight the potential of this compound as a therapeutic candidate for a disease that currently has limited treatment options. nih.gov

Antiviral Screening and Initial Characterization

This compound has been evaluated for its antiviral properties against a range of viruses. nih.govasm.org In a high-throughput screening of a compound library, it was identified as having antibacterial properties. nih.govasm.org

Further screening against various coronaviruses, including HCoV-OC43, HCoV-NL63, MERS-CoV, and MHV-A59, provided more specific data on its antiviral activity. nih.govscispace.com The results of these screenings are detailed in the table below.

| Virus | EC50 (µM) | CC50 (µM) |

|---|---|---|

| HCoV-OC43 | 1.71 | >20 |

| HCoV-NL63 | 0.65 | >20 |

| MERS-CoV | 10.58 | >20 |

| MHV-A59 | 4.24 | >20 |

EC50 represents the concentration of the compound that inhibits viral replication by 50%, while CC50 is the concentration that causes a 50% reduction in cell viability. nih.gov

These findings suggest that this compound possesses broad-spectrum antiviral activity, although its potency varies between different coronaviruses. nih.govasm.org

Enzyme Modulation Studies

This compound has been identified as an inhibitor of monoacylglycerol lipase (B570770) (MGL). nih.gov MGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG). nih.govnih.gov

In studies screening for MGL inhibitors, this compound, along with other friedelane (B3271969) triterpenoids like celastrol and pristimerin (B1678111), demonstrated inhibitory activity. nih.gov The inhibitory potency of these compounds appears to be influenced by chemical modifications at the two ends of their terpenoid structure. nih.gov Specifically, the esterification of the carboxyl group at carbon 29 was found to increase inhibitory activity, while the reduction of the quinone methide ring decreased it. nih.gov

| Compound | MGL Inhibition (IC50, µM) |

|---|---|

| Pristimerin | 0.093 |

| Celastrol | >10 |

| Pristimerol | >10 |

| Dihydrocelastrol (B1670588) | >10 |

| This compound | >10 |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. nih.gov

While this compound was less potent than pristimerin in this particular assay, its activity highlights the potential of this class of compounds to modulate the endocannabinoid system. nih.gov

Assessment in In Vivo Animal Models

While extensive in vivo data for this compound is not yet available, its structural analogue, celastrol, has been evaluated in animal models for polycystic kidney disease. nih.gov In a mouse model of PKD, celastrol was shown to inhibit the growth of renal cysts and preserve kidney function. nih.gov Given the similar in vitro anti-cystogenic activity of this compound, it is plausible that it may also exhibit beneficial effects in in vivo models of PKD. nih.gov

Furthermore, the demonstrated ability of this compound to synergize with conventional antibiotics against MRSA in vitro suggests its potential for evaluation in animal infection models. nih.govresearchgate.net Such studies would be crucial to validate its therapeutic potential for biofilm-related infections.

Efficacy in Bacterial Infection Models (Preclinical)

This compound, a friedelane-based pentacyclic triterpenoid (B12794562), has demonstrated significant potential in preclinical models as an agent for controlling bacterial infections, particularly those related to biofilms. researchgate.net Research has focused on its efficacy against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), which pose a growing threat to public health. researchgate.net Studies indicate that this compound can both inhibit the formation of new biofilms and disrupt pre-existing ones. researchgate.net

The compound's anti-biofilm activity is attributed to its ability to interfere with key genetic and molecular processes essential for biofilm development and virulence in MRSA. researchgate.net Investigations have shown that this compound downregulates the expression of genes crucial for the biofilm matrix, such as those in the ica operon, which is responsible for producing the polysaccharide intracellular adhesin (PIA). researchgate.netnih.gov Furthermore, it impacts regulatory genes like sarA and global regulators such as RNAIII, which orchestrate the expression of numerous virulence factors. researchgate.net The compound also disturbs the expression of genes related to α-hemolysin (hla) and the arginine biosynthesis pathway (argA), further diminishing the pathogen's virulence. researchgate.net These findings suggest that this compound is a potential candidate for developing anti-virulence strategies to combat MRSA infections. researchgate.net

Table 1: Effects of this compound on MRSA Biofilm and Virulence Genes

| Target Gene/Factor | Gene Function | Observed Effect of this compound | Reference |

| ica | Encodes Polysaccharide Intracellular Adhesin (PIA) for biofilm matrix | Downregulation | researchgate.netnih.gov |

| sarA | Global regulator of virulence and biofilm formation | Downregulation | researchgate.net |

| RNAIII | Effector molecule of the agr quorum-sensing system | Downregulation | researchgate.net |

| hla | Encodes α-hemolysin, a key toxin | Disturbance in expression | researchgate.net |

| rbf | Biofilm-associated regulatory protein | Downregulation | researchgate.net |

| argA | Arginine biosynthesis, linked to biofilm formation | Downregulation | researchgate.net |

Modulation of Disease Progression in Organ-Specific Preclinical Models

Beyond its antibacterial properties, this compound has been investigated for its potential to modulate disease processes in specific organ and cellular models. One area of research involves arrhythmogenic cardiomyopathy (ACM), a genetic disorder that can lead to sudden cardiac death. scholaris.ca Preclinical in vitro studies using human cardiomyocytes with a knockdown of plakophilin-2 (PKP2), a protein commonly mutated in ACM, identified this compound as one of five compounds that could enhance gap junction function. scholaris.ca Dysfunctional gap junctions are believed to be a primary contributor to the fatal ventricular arrhythmias seen in the early stages of ACM. scholaris.ca

In a different context, this compound was studied for its effects on the intracellular trafficking of ricin, a potent toxin. mdpi.com In a cell-based assay, the compound was found to preferentially stabilize the glycosylated form of the ricin A chain (RTA). mdpi.com This suggests that this compound may act at a pre-retrograde translocation step, potentially stabilizing RTA within the endoplasmic reticulum and preventing its transport into the cytoplasm where it exerts its toxic effects. mdpi.com This action could limit the tissue destruction and multi-organ dysfunction associated with ricin intoxication. mdpi.com

Table 2: Preclinical Efficacy of this compound in Organ-Specific Models

| Disease/Condition Model | Preclinical Model System | Key Finding | Implication | Reference |

| Arrhythmogenic Cardiomyopathy (ACM) | Human cardiomyocytes with PKP2 knockdown (in vitro) | Enhanced gap junction function | Potential to mitigate arrhythmia development | scholaris.ca |

| Ricin Intoxication | Human U373 glioblastoma cells expressing RTAE177Qegfp (in vitro) | Stabilized glycosylated Ricin A chain (RTA) | May inhibit toxin translocation and subsequent cellular damage | mdpi.com |

Molecular Mechanisms of Action and Cellular Target Identification for Dihydrocelastryl Diacetate

Interactions with Cellular Stress Response Pathways

The cellular stress response is a fundamental network of pathways that cells activate to cope with various internal and external disturbances, including heat shock, oxidative stress, and the accumulation of misfolded proteins. drugtargetreview.comelte.hunih.govnumberanalytics.comcore.ac.uk Dihydrocelastryl diacetate has been shown to interact with these pathways, positioning it as a modulator of cellular homeostasis. evitachem.com Its parent compound, celastrol (B190767), is known to induce the unfolded protein response (UPR), a key stress response pathway, which can lead to cell death in cancer cells. targetmol.com The activity of this compound is closely linked to its ability to influence the stability and function of proteins involved in managing cellular stress, such as heat shock proteins. evitachem.com The intricate interplay between this compound and stress response pathways underscores its potential as a therapeutic agent in diseases characterized by protein misfolding and cellular stress. evitachem.com

Modulation of Apoptotic Pathways and Signaling Cascades

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. This compound has been found to modulate several key signaling cascades that regulate apoptosis. evitachem.com

Involvement of ERK1/2 and IL-6/STAT3 Pathways

Research has indicated that dihydrocelastrol (B1670588), a closely related compound, can inhibit cell proliferation and induce apoptosis in myeloma cells. targetmol.commedkoo.com These effects are thought to be mediated, at least in part, through the inhibition of the ERK1/2 and IL-6/STAT3 signaling pathways. targetmol.commedkoo.com The ERK1/2 pathway is a critical regulator of cell growth and survival, while the IL-6/STAT3 pathway is involved in inflammation and tumor progression. nih.gov By inhibiting these pathways, this compound and its analogs may tip the balance in favor of apoptosis in cancer cells.

Regulation of TRAIL Receptor Expression and Anti-Cell Death Proteins

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. researchgate.netnih.govplos.orgmdpi.com However, many cancer cells develop resistance to TRAIL-induced apoptosis. plos.orgugr.es Some studies have explored how certain compounds can sensitize cancer cells to TRAIL. For instance, proscillaridin (B1679727) A has been shown to upregulate the expression of TRAIL receptors and downregulate anti-apoptotic proteins like c-FLIP and Mcl-1 in a cell-type-dependent manner. researchgate.netnih.gov While direct evidence for this compound is still emerging, the modulation of TRAIL signaling represents a potential mechanism by which it could exert its anti-cancer effects.

Role of O-Glycosylation in Cellular Responses

O-glycosylation is a type of post-translational modification where a sugar molecule is attached to the oxygen atom of serine or threonine residues in a protein. wikipedia.org This modification can affect protein stability, activity, and localization. wikipedia.orgthermofisher.com The TRAIL death receptors, DR4 and DR5, are known to be O-glycosylated, and this modification is important for their function. researchgate.net Furthermore, O-glycosylation plays a role in various cellular processes, including the response to cellular stress. wikipedia.org Some research suggests that enhancing O-glycosylation can increase the sensitivity of cancer cells to TRAIL-induced cell death. researchgate.netnih.gov The potential of this compound to influence O-glycosylation patterns, either directly or indirectly, could be a key aspect of its mechanism of action. nih.govplos.org

Protein Stabilization Properties (e.g., Ricin A Chain, Heat Shock Proteins)

A notable characteristic of this compound is its ability to stabilize certain proteins within the cell. evitachem.com This property has been particularly studied in the context of the ricin A chain (RTA) and heat shock proteins (HSPs).

Ricin is a highly potent toxin composed of an A chain and a B chain. nih.govopcw.org The A chain is an enzyme that inactivates ribosomes, thereby halting protein synthesis. nih.gov Studies have shown that this compound can stabilize the glycosylated form of RTA, suggesting that it may interfere with the toxin's transport within the cell before it reaches its target in the cytosol. nih.govmdpi.com This stabilization effect was observed to increase the fluorescence signal in cells expressing a tagged version of RTA, indicating an accumulation of the protein. nih.govmdpi.com

Heat shock proteins are molecular chaperones that play a crucial role in maintaining protein homeostasis by assisting in the folding of newly synthesized proteins and refolding of misfolded proteins under stress conditions. drugtargetreview.comnih.govnih.gov this compound's interaction with cellular stress response pathways is linked to its effects on HSPs. evitachem.com Its parent compound, celastrol, is a known inhibitor of Hsp90, a key chaperone protein. google.com By modulating the function and stability of HSPs, this compound can impact a wide range of cellular processes that are dependent on proper protein folding. evitachem.com

| Stabilized Protein | Cellular Context | Observed Effect |

| Ricin A Chain (glycosylated) | Toxin transport | Preferential stabilization, suggesting interference with retrograde translocation. nih.govmdpi.com |

| Heat Shock Proteins | Cellular stress response | Implied interaction and modulation of stability. evitachem.com |

Bacterial Mechanistic Insights

Beyond its effects on eukaryotic cells, this compound has demonstrated significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism of action in bacteria appears to involve the disruption of key virulence factors.

Research has shown that this compound can inhibit biofilm formation and disrupt pre-formed biofilms in MRSA. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix that provides protection against antibiotics and the host immune system. hh-publisher.com The compound also reduces the hemolytic activity of MRSA, a measure of its ability to produce toxins that damage red blood cells. nih.gov

At the molecular level, transcriptional analyses have revealed that this compound down-regulates the expression of crucial genes involved in biofilm formation and virulence. nih.govnih.gov These include genes within the accessory gene regulator (agr) system, such as agrA and RNAIII, as well as the staphylococcal accessory regulator A (sarA) and the intercellular adhesion (ica) genes. nih.govhh-publisher.com Furthermore, the expression of the alpha-hemolysin (B1172582) gene (hla) is also disturbed. nih.govnih.gov By targeting these regulatory systems, this compound effectively cripples the ability of MRSA to establish and maintain infections. nih.govhh-publisher.com

| Bacterial Target Gene/System | Function | Effect of this compound |

| agrA, RNAIII | Quorum sensing, virulence regulation | Down-regulation of expression. nih.gov |

| sarA | Global regulator of virulence factors | Down-regulation of expression. nih.govhh-publisher.com |

| ica (B1672459) | Biofilm formation (polysaccharide intercellular adhesin) | Down-regulation of expression. nih.gov |

| hla | α-hemolysin production (toxin) | Disturbance of expression. nih.govnih.gov |

Membrane Integrity Disruption and Metabolic Pathway Inhibition

The molecular structure of pentacyclic triterpenoids like this compound allows them to interact with and disrupt bacterial cell membranes. researchgate.net Studies have shown that this compound renders the bacterial cell surface more hydrophilic. nih.govresearchgate.net This alteration of the cell's surface properties is a key aspect of its anti-biofilm activity, suggesting a disruption of the membrane's normal state. nih.gov While the primary action may begin at the membrane, the compound's effects extend to critical intracellular processes.

Gene Expression Modulation (e.g., hla, argA, sarA, ica, RNAIII, rbf)

A significant component of this compound's mechanism involves the modulation of gene expression, particularly the downregulation of genes critical for virulence and biofilm formation in MRSA. nih.govhh-publisher.com Transcriptional analyses have confirmed that the compound disturbs the expression of the gene related to the toxin α-hemolysin (hla) and suppresses the expression of several crucial biofilm-associated genes. nih.govresearchgate.netresearchgate.net

The targeted genes are central to MRSA's ability to cause disease and persist in infections. nih.gov The downregulation of these genes by this compound effectively disarms the pathogen, reducing its toxicity and its capacity to form protective biofilm communities. researchgate.nethh-publisher.com

| Gene Target | Function | Effect of this compound | Reference |

|---|---|---|---|

| hla | Encodes the toxin α-hemolysin, which creates pores in host cell membranes. | Downregulation | nih.govresearchgate.net |

| argA | Encodes argininosuccinate (B1211890) synthetase, involved in arginine biosynthesis. | Downregulation | researchgate.netresearchgate.net |

| sarA | Global regulator of virulence factors and biofilm formation. | Downregulation | nih.govresearchgate.nethh-publisher.com |

| ica | Mediates the synthesis of polysaccharide intercellular adhesin (PIA), a key biofilm matrix component. | Downregulation | nih.govresearchgate.nethh-publisher.com |

| RNAIII | The effector molecule of the agr quorum sensing system; regulates numerous virulence genes. | Downregulation | nih.govresearchgate.net |

| rbf | Biofilm-associated regulatory protein. | Downregulation | nih.govresearchgate.net |

Quorum Sensing Interference

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor population density and coordinate collective behaviors, including the expression of virulence factors and biofilm formation. mdpi.comnih.gov this compound has been identified as an anti-virulence compound that acts by interfering with these QS systems. researchgate.netjci.org

The mechanism of QS interference is directly linked to the modulation of gene expression. This compound downregulates agrA and RNAIII, two core components of the accessory gene regulator (agr) system, which is the primary QS system in Staphylococcus aureus. nih.govresearchgate.net The agr system controls the expression of a wide array of virulence factors, including toxins like α-hemolysin (hla) and surface proteins. nih.gov By suppressing the master regulators of this communication network, this compound effectively blocks the coordinated pathogenic response of the bacterial population, representing a key anti-virulence strategy. nih.govhh-publisher.com

| Research Finding | Observed Effect | Methodology | Reference |

|---|---|---|---|

| Inhibition of Biofilm Formation | This compound inhibits the formation of MRSA biofilms in a concentration-dependent manner. | Biofilm mass quantified by measuring optical density at 595 nm (OD595). | nih.govresearchgate.net |

| Disruption of Preformed Biofilms | The compound effectively disrupts established, preformed MRSA biofilms. | Quantification of remaining biofilm after treatment with the compound. | nih.govresearchgate.net |

| Inhibition of Hemolytic Activity | Clearly inhibited the hemolytic activity of MRSA, indicating reduced toxin production. | Hemolysis assays. | nih.govresearchgate.net |

| Alteration of Cell Surface Properties | Rendered the bacterial cell surface more hydrophilic. | Phenotypic assays related to cell surface characteristics. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Dihydrocelastryl Diacetate and Its Analogs

Correlating Structural Motifs with Biological Potency

Modifications have primarily targeted the A/B rings, the C-6 position on the B ring, and the C-20 carboxylic acid group (corresponding to the C-29 position in celastrol). arkat-usa.org The quinone methide moiety in the parent compound, celastrol (B190767), is considered crucial for its anti-proliferative effects, but not necessarily for other activities like chaperone induction. bohrium.com Intriguingly, dihydrocelastryl diacetate, which lacks this electrophilic quinone methide substructure, demonstrates comparable potency to celastrol in certain assays, such as inducing the heat shock response and inhibiting Hsp90. nih.gov This suggests that alternative mechanisms of action are at play and that the general pentacyclic structure is a key determinant of activity. nih.gov

SAR analyses have shown that modifications at the C-29 carboxyl group can significantly influence biological outcomes. For instance, converting the carboxylic acid to amides or esters can enhance potency. arkat-usa.orgbohrium.com The introduction of bulky or polar groups at this position can also modulate activity and improve properties like solubility. nih.gov Similarly, functionalization at the C-6 position with C-C or C-S bonds has yielded derivatives with increased cytotoxic potency against various cancer cell lines. arkat-usa.orgbohrium.com

The stereochemistry and conformation of the entire molecule also play a critical role. The rigid pentacyclic framework orients the functional groups in specific spatial arrangements, which dictates their interaction with biological targets. Even subtle changes to this framework or the attached functional groups can lead to significant variations in biological potency.

Impact of Specific Functional Group Modifications on Activity (e.g., Acetylation, Quinone Methide Ring Reduction)

Specific chemical alterations to the celastrol scaffold, such as the reduction of the quinone methide ring and acetylation, have profound effects on the resulting compound's biological profile, as exemplified by this compound.

Quinone Methide Ring Reduction: The defining structural difference between celastrol and the dihydrocelastryl core is the reduction of the reactive para-quinone methide moiety in rings A and B. mdpi.com This moiety in celastrol is electrophilic and can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. mdpi.com While this reactivity is linked to some of celastrol's anticancer effects, it also contributes to its promiscuous binding and toxicity. oncotarget.com The reduction to form the dihydrocelastryl scaffold eliminates this reactive center. nih.gov Despite the absence of the quinone methide, this compound retains significant biological activity, indicating that the electrophilic nature is not the sole determinant of its effects. nih.gov In fact, some derivatives lacking the quinone methide have shown enhanced specificity and potency against certain targets. oncotarget.com However, it has also been noted that modifications to the A/B rings of some C-29 derivatives can lead to a decrease in antiproliferative activity, suggesting the intact quinone methide structure can be essential for the anticancer effects of certain celastrol derivatives. rsc.org

Acetylation: Acetylation of the hydroxyl groups on the A-ring, resulting in this compound, is another critical modification. In SAR studies of C-6 functionalized celastrol derivatives, 2,3-acetylation was found to be more effective in increasing cytotoxic potency than propionylation. arkat-usa.org This highlights the importance of the acetyl group's size and electronic properties. Acetylation can influence several factors, including the molecule's lipophilicity, which affects its ability to cross cell membranes, and its binding affinity to target proteins. Studies on other triterpenoids have also shown that introducing acetyl groups can significantly impact bioactivity. rsc.org For example, diacetate carbamate (B1207046) derivatives of celastrol have shown higher cytotoxic activity compared to the parent compound. frontiersin.org

The combination of quinone methide reduction and diacetylation in this compound creates a unique pharmacological profile, separating it from its parent compound, celastrol. These modifications can lead to altered target specificity and potentially a better therapeutic window.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound and its analogs, QSAR studies can provide valuable insights for designing new derivatives with enhanced potency and selectivity. These models are built using a dataset of compounds with known structures and measured biological activities. nih.gov

While specific 4D-QSAR studies on this compound are not extensively documented in the provided results, the principles of QSAR are widely applied to natural product derivatives, including triterpenoids. mdpi.comnih.govscience.gov A typical QSAR study involves generating molecular descriptors for each analog, which quantify various physicochemical properties like steric, electronic, and hydrophobic characteristics. These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., IC₅₀ values for cytotoxicity).

For derivatives of celastrol, QSAR models could help identify which structural features are most critical for a desired activity. For example, a model might reveal that a specific volume or electronic charge at the C-29 position is optimal for inhibiting a particular enzyme. Such models can be used to virtually screen large libraries of potential derivatives before committing to their chemical synthesis, thereby saving time and resources. science.gov

The process involves aligning the structures of the compounds and calculating various molecular fields or descriptors. mdpi.com Statistical methods are then employed to create a predictive model. The robustness of a QSAR model is evaluated using various validation techniques, including internal (cross-validation) and external validation with a separate set of compounds. nih.gov The resulting models can be visualized as contour maps, indicating regions where modifications are likely to increase or decrease activity. mdpi.com These methodologies provide a rational basis for the design of novel this compound derivatives with improved therapeutic properties.

Preclinical Pharmacokinetic and Metabolic Profile of Dihydrocelastryl Diacetate

Absorption, Distribution, and Elimination in Preclinical Models

While comprehensive data on the absorption, distribution, and elimination of dihydrocelastryl diacetate in preclinical models is limited, some studies provide insights into its pharmacokinetic profile. This compound is a derivative of celastrol (B190767), and its pharmacokinetic properties are often considered in the context of its parent compound.

In a human study involving the intake of an Olea europaea extract, this compound was identified as a circulating metabolite. acs.orgugr.es The study reported a relative maximum plasma concentration (Cmax) of 239 ± 78 (relative chromatographic area) and a time to reach Cmax (Tmax) of 3 ± 1 hours. acs.orgugr.es The area under the curve (AUC), representing total drug exposure, was 837 ± 571. acs.orgugr.es It is important to note that these values are relative and were obtained from an untargeted metabolomics study in humans, not a formal pharmacokinetic study in preclinical models. acs.orgacs.org

Table 1: Relative Pharmacokinetic Parameters of this compound in Humans After Intake of Olea europaea Extract

| Parameter | Value | Unit |

|---|---|---|

| Relative Cmax | 239 ± 78 | Relative Chromatographic Area |

| Tmax | 3 ± 1 | Hours |

| Relative AUC | 837 ± 571 |

Data from an untargeted metabolomic study. acs.orgugr.es

Further research is needed to fully characterize the absorption, distribution, and elimination of this compound in various preclinical models to establish a complete pharmacokinetic profile.

Identification of Circulating Metabolites and Transformation Pathways

The biotransformation of compounds is a critical aspect of their pharmacokinetic profile. Ingested compounds can undergo hydrolysis by gastric fluids and subsequent metabolism by intestinal enzymes or the gut microbiota. nih.gov In the liver, they can undergo phase I (oxidation, reduction) and phase II (methylation, sulfation, glucuronidation) metabolic reactions. nih.gov

This compound has been identified as a circulating metabolite itself, suggesting it is absorbed into the bloodstream. acs.orgugr.es The metabolic pathways leading to the formation of this compound likely involve the reduction and subsequent acetylation of its parent compound, celastrol. However, the specific enzymes and detailed transformation pathways have not been fully elucidated.

The study that identified this compound as a circulating metabolite used an untargeted metabolomics approach, which is adept at discovering unexpected bioavailable metabolites. acs.org This suggests that the metabolic fate of related compounds can be complex and may involve multiple transformation pathways.

In Vitro Metabolic Stability and Biotransformation

In vitro metabolic stability assays are crucial for predicting a compound's fate in vivo. if-pan.krakow.pl These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs). bioduro.comcharnwooddiscovery.com The stability of a compound is often expressed as its half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl

Some research indicates that selected compounds with favorable in vitro absorption, distribution, metabolism, and excretion (ADME) properties have been identified, although specific data for this compound is not provided. science.gov

Future Directions and Emerging Research Avenues for Dihydrocelastryl Diacetate

Elucidation of Undefined Molecular Targets and Pathways

A primary avenue for future research lies in the precise identification of the molecular targets and signaling pathways modulated by Dihydrocelastryl diacetate. The compound's mechanism of action appears to be multifaceted, involving interactions with pathways related to cellular stress and apoptosis. evitachem.com It has been demonstrated to stabilize certain proteins, including heat shock proteins, which are crucial in cellular stress responses. evitachem.com

One notable study revealed that this compound, along with its parent compound celastrol (B190767), preferentially stabilizes the glycosylated form of Ricin Toxin A (RTA). mdpi.com This suggests an interaction that occurs prior to the toxin's retrograde translocation across the endoplasmic reticulum membrane. mdpi.com While this effect has been linked to activities such as increasing chaperone expression, disrupting the interaction between Hsp90 and its co-chaperone cdc37, and inhibiting the proteasome, the definitive mechanism responsible for RTA stabilization is yet to be determined. mdpi.com

Further research is needed to clarify its role as a potential inhibitor of Heat shock protein 90 (Hsp90), a target implicated in cancer therapy. google.comgoogle.com Additionally, screens have identified this compound as a compound that can decrease the ratio of Myosin Binding Protein C (MyBP-C) to Myosin Heavy Chain (MYH) and reduce the formation of nuclear condensates, indicating potential roles in cardiac conditions and neurological disorders. biorxiv.org In the context of bacterial infections, its targets include virulence-related genes such as agrA, sarA, and ica (B1672459) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net A comprehensive mapping of its direct binding partners and downstream effects will be critical for its development as a selective therapeutic agent.

Table 1: Potential and Identified Molecular Targets of this compound

Target/Pathway Observed Effect Therapeutic Implication Reference Index Heat Shock Proteins (e.g., Hsp90) Stabilization of client proteins, potential inhibition. Cancer, Neurodegenerative Disorders, Protein Misfolding Diseases. [4, 11, 18] Ricin Toxin A (RTA) Stabilization of glycosylated form, preventing retrograde translocation. Anti-toxin strategies. researchgate.net MRSA Virulence Genes (agrA, sarA, ica) Down-regulation of gene expression. Anti-bacterial therapy, anti-biofilm strategies. [1, 14] Myosin Binding Protein C (MyBP-C) Decreased MyBP-C/MYH ratio in a high-throughput screen. Cardiomyopathies. Nuclear Condensates (MLF2-GFP foci) Reduction of foci in a high-throughput screen. Neurological Disorders. researchgate.net

Development of Advanced Analytical Techniques for this compound Research

Robust and sensitive analytical methods are fundamental for advancing the preclinical and potential clinical development of this compound. Future research will likely focus on optimizing and developing new techniques for its detection, quantification, and structural elucidation in complex biological matrices.

Currently, several advanced analytical techniques are employed in the study of related compounds. These include:

High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) and HPLC-ESI-QTOF-MS : These methods have proven effective for the identification and untargeted metabolomic profiling of this compound from plant extracts and in biological samples. sci-hub.seacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is valuable for monitoring the progress of synthesis reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the structural integrity of the synthesized compound.

Future development could focus on creating highly specific and validated assays, such as immunoassays or targeted mass spectrometry methods with enhanced sensitivity, to support detailed pharmacokinetic and pharmacodynamic studies. Such techniques are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For instance, developing methods to trace the compound and its metabolites in plasma and tissues will provide critical data for assessing its bioavailability and therapeutic window. acs.orgugr.es

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Preclinical studies have illuminated several promising therapeutic avenues for this compound that warrant further exploration. Its demonstrated bioactivities suggest potential applications beyond its initial characterization.

One of the most compelling areas is in combating antibiotic-resistant bacteria. Studies have shown that this compound can inhibit the formation of biofilms by MRSA and disrupt pre-formed biofilms. nih.gov This anti-biofilm and anti-virulence activity presents a significant opportunity for developing new strategies against chronic and persistent bacterial infections. nih.govresearchgate.net

Another promising application is in the treatment of polycystic kidney disease (PKD). A derivative of celastrol, it has shown efficacy in inhibiting the growth of renal cysts in a three-dimensional cell culture model and in a mouse model of PKD. This suggests a potential disease-modifying role that should be investigated further.

The compound's ability to stabilize proteins also points towards its use in diseases characterized by protein misfolding and instability, which include a range of neurodegenerative disorders and certain cancers. evitachem.com Research involving its parent compound, celastrol, has shown anti-tumor effects in various cancer models, and this compound may share some of these properties. aging-us.com

Table 2: Summary of Preclinical Findings and Future Therapeutic Directions

Preclinical Finding Potential Therapeutic Application Key Research Focus Reference Index Inhibition of MRSA biofilm formation and virulence. Treatment of chronic bacterial infections. In vivo efficacy studies, mechanism of anti-virulence. [1, 3, 7] Inhibition of renal cyst growth in vitro and in vivo. Treatment of Polycystic Kidney Disease (PKD). Long-term efficacy and safety studies in animal models. researchgate.net Stabilization of proteins like Ricin A chain and heat shock proteins. Treatment of protein misfolding diseases (e.g., neurodegenerative disorders). Identification of specific protein targets and pathways. [4, 11] Identified as a hit in screens for cancer and cardiac disease models. Oncology, treatment of cardiomyopathies. Validation of screening hits and mechanistic studies. [8, 21]

Mechanistic Studies on Combination Therapies Involving this compound

The complexity of many diseases, particularly cancer, often necessitates combination therapy to enhance efficacy and overcome resistance. Future research should explore the synergistic potential of this compound with existing therapeutic agents.

Given its potential role as an Hsp90 inhibitor, studies could investigate its combination with other Hsp90 inhibitors or with traditional cytotoxic chemotherapies. google.comgoogle.com Such combinations could allow for lower doses of each agent, potentially reducing toxicity while achieving a greater therapeutic effect. Research has proposed testing this compound in combination with standard-of-care drugs like cytarabine (B982) and doxorubicin (B1662922) for acute myeloid leukemia (AML). unimi.it

Furthermore, its parent compound, celastrol, was identified in a screen for agents that sensitize colon cancer cells to TRAIL-induced cell death. This suggests that this compound could be studied as part of a combination strategy to overcome TRAIL resistance in certain cancers. The mechanistic basis for these potential synergies, whether through complementary pathway inhibition or modulation of drug resistance mechanisms, requires detailed investigation.

Investigation into the Epigenetic and Transcriptomic Effects of this compound

The influence of this compound on gene expression is a critical area for future research, encompassing both transcriptomic and epigenetic effects.

Transcriptional analyses have already provided significant insights, particularly in the context of its antibacterial activity. Studies have shown that this compound down-regulates the expression of key genes in MRSA that are crucial for biofilm formation and virulence. nih.gov Specifically, it disturbs the expression of the gene for α-hemolysin (hla) and represses crucial biofilm-associated regulatory genes, including agrA, sarA, ica, and RNAIII. nih.govresearchgate.netresearchgate.net

While direct studies on the epigenetic effects of this compound are nascent, research on its parent compound, celastrol, provides a strong rationale for this line of inquiry. Celastrol has been shown to exert antitumor effects through dual epigenetic and apoptotic mechanisms. researchgate.net It can influence histone modifications, a key component of the epigenetic machinery that regulates gene expression. researchgate.netspandidos-publications.com Given that epigenetic dysregulation is a hallmark of many diseases, including cancer, investigating whether this compound can modulate DNA methylation or histone modifications is a logical and promising next step. researchgate.net Future studies should aim to profile the global transcriptomic and epigenomic changes induced by the compound in various disease models to uncover novel mechanisms of action and biomarkers of response.

Q & A

Advanced Research Question

- Dose gradients : Test sub-inhibitory to supra-therapeutic concentrations (e.g., 0.1–100 µg/mL) to identify non-target effects.

- 16S rDNA sequencing : Profile taxonomic shifts (e.g., Bacteroides enrichment, Akkermansia depletion) and predict functional changes via PICRUSt2 .

- Metabolomic integration : Correlate microbial diversity with short-chain fatty acid levels using GC-MS.

Include sham-treated controls and account for inter-individual variability by using gnotobiotic animal models or fecal transplants.

How can researchers statistically address variability in biofilm inhibition data when testing this compound?

Q. Data Analysis Focus

- Normalization : Express biofilm biomass as a percentage of untreated controls.

- ANOVA with post-hoc tests : Compare group means (e.g., Tukey’s HSD) to identify significant differences across concentrations .

- Robustness checks : Use coefficient of variation (CV) thresholds (<15%) to exclude outlier replicates.

Software tools like SPSS or R (with lme4 for mixed-effects models) are recommended for handling nested data structures.

What methodologies are suitable for investigating synergistic effects between this compound and conventional antibiotics?

Q. Advanced Experimental Design

- Checkerboard assay : Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

- Time-kill curves : Evaluate bactericidal activity over 24 hours using colony-forming unit (CFU) counts.

- Transcriptional profiling : Identify co-treatment-induced gene expression changes via qRT-PCR (e.g., mecA, norA efflux pump).

Validate findings in ex vivo models (e.g., human keratinocyte infections) to bridge in vitro and in vivo relevance.

What environmental persistence assessments are relevant for this compound in ecotoxicological studies?

Advanced Research Question

- Biodegradation assays : Monitor compound degradation in marine or soil matrices using LC-MS/MS, referencing cellulose diacetate (CDA) studies showing rapid microbial breakdown .

- QSAR modeling : Predict bioaccumulation potential (log Kow) and toxicity thresholds for aquatic organisms .

- Microcosm experiments : Simulate natural ecosystems to assess long-term ecological impacts, including microbial community resilience.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.